Iodofiltic acid I-125

Description

Properties

CAS No. |

88337-02-4 |

|---|---|

Molecular Formula |

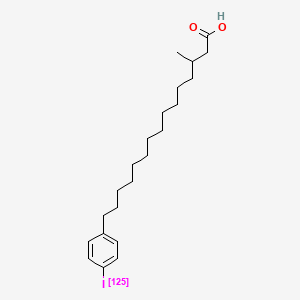

C22H35IO2 |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

15-(4-(125I)iodanylphenyl)-3-methylpentadecanoic acid |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-2 |

InChI Key |

NPCIWINHUDIWAV-FOKFMTIASA-N |

Isomeric SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[125I])CC(=O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iodofiltic acid I-125 involves the incorporation of iodine-125 into the molecular structure of iodofiltic acid. One common method is the oxidative condensation reaction, where iodine-125 is introduced into the compound using specific catalysts and reaction conditions . For example, a tin precursor can be used to synthesize 125I-labeled alkyl aldehyde with high radiochemical yield and purity .

Industrial Production Methods

Industrial production of iodine-125 typically involves the neutron irradiation of xenon-124, which produces xenon-125. This is followed by the decay of xenon-125 to iodine-125. The iodine-125 is then chemically processed and incorporated into various compounds, including iodofiltic acid .

Chemical Reactions Analysis

Types of Reactions

Iodofiltic acid I-125 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Substitution: Iodine-125 can be substituted into the molecular structure of iodofiltic acid through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong oxidizing agents and catalysts such as copper(II) ions. The reactions are typically carried out under ambient conditions to ensure high radiochemical yield and purity .

Major Products Formed

The major products formed from these reactions include radioiodinated biomolecules, which are used in various diagnostic and therapeutic applications .

Scientific Research Applications

Iodofiltic acid I-125 has a wide range of scientific research applications, including:

Medical Imaging: It is used in single-photon emission computed tomography (SPECT) imaging to visualize and assess organ function and blood flow.

Cancer Therapy: Iodine-125 is used in brachytherapy for the treatment of various cancers, including prostate cancer.

Biological Research: The compound is used to study the biodistribution and pharmacokinetics of therapeutic drugs.

Chemical Research: It is used in the radiolabeling of bioactive molecules for various research purposes.

Mechanism of Action

The mechanism of action of iodofiltic acid I-125 involves its incorporation into the target tissue, where it emits low-energy Auger electrons. These electrons cause localized damage to the DNA of cancer cells, leading to cell death. The compound targets specific tissues due to its molecular structure, which allows it to be taken up by the target cells .

Comparison with Similar Compounds

Comparison with Similar I-125-Labeled Compounds

Iodohippuric Acid I-125

- Application : Renal function imaging, replacing I-131 hippuran due to lower radiation dose (169U-EDTA/I-125 hippuran mixtures reduce renal and thyroid exposure) .

- Pharmacokinetics : Rapid clearance via renal excretion, with uptake measurements in kidney cortex slices validating its utility in assessing tubular function .

- Advantages Over I-131 : Improved imaging resolution and reduced patient radiation burden .

L-3-[I-125] Iodo-alpha-Methyl Tyrosine (IMT)

- Application: Tumor delineation via amino acid transport imaging.

- Performance : In rat models, IMT uptake correlates with tumor blood flow and growth rate, offering a rapid indicator of therapeutic response .

- Comparison with Other Tracers : Superior to fluorodeoxyglucose (FDG) in distinguishing viable tumor tissue from inflammation .

Meta-Iodobenzylguanidine (M-IBG) I-125

- Application : Cardiac sympathetic innervation imaging.

- Performance : Heart-to-blood concentration ratios match Thallium-201, with neuronal retention confirmed via reserpine blocking studies .

- Advantages : Enables planar and tomographic imaging (SPECT/CT) of adrenergic activity .

I-125 Human Serum Albumin (HSA)

- Application : Vascular imaging and blood pool studies.

- Biodistribution: Confined to the vascular system, mimicking non-radiolabeled HSA, ensuring minimal off-target accumulation .

I-125 in Prostate Brachytherapy

- Dosimetry : Compared to Cs-131 and Pd-103, I-125 delivers higher V150 (36% vs. 27% for Cs-131) and V200 values, indicating less dose homogeneity .

- Clinical Outcomes : Higher urethral complication risk due to dose heterogeneity, though tumor control remains comparable .

I-125 in Choroidal Melanoma

- Efficacy: Delivers localized radiation for ocular tumors, but recurrence rates require histopathologic monitoring (Ki-67 immunohistochemistry) .

- Safety : Long half-life increases radionecrosis risk (23% in brain metastasis brachytherapy) .

Comparison Table: Key I-125-Labeled Compounds

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Iodofiltic acid I-125 in laboratory settings?

- Methodological Answer : Due to the high volatility of I-125, experiments must be conducted in hermetic environments (e.g., sealed gloveboxes or fume hoods) to minimize airborne exposure. Thyroid shielding (e.g., lead-lined collars) and routine contamination checks using gamma counters are mandatory, as I-125 uptake in the thyroid poses significant health risks . Institutional radiation safety guidelines should be strictly followed, including dose monitoring and waste disposal protocols.

Q. How should experimental controls be designed for studies involving this compound?

- Methodological Answer : Controls must account for both radiolytic degradation and nonspecific binding. Include:

- Negative controls: Unlabeled iodofiltic acid to distinguish specific vs. nonspecific binding.

- Stability controls: Samples stored under varying conditions (temperature, pH) to assess compound integrity over time.

- Radiation controls: Non-radioactive iodine analogs to isolate radiation-specific effects. Document all conditions in supplementary materials to ensure reproducibility .

Q. What analytical methods validate the purity and stability of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with gamma detection to separate and quantify radioactive vs. non-radioactive species. For stability assessments, compare chromatograms at intervals (e.g., 0, 24, 48 hours) under experimental storage conditions. Mass spectrometry (MS) can identify degradation products, while gamma spectroscopy ensures radionuclidic purity (>95% I-125) .

Advanced Research Questions

Q. How can researchers reconcile contradictory biodistribution data in this compound studies?

- Methodological Answer : Contradictions often arise from variability in animal models or dosing protocols. Address this by:

- Standardizing animal physiology (e.g., fasting status, age) and administration routes.

- Using dual-isotope techniques (e.g., co-administering I-131 for cross-validation).

- Applying kinetic modeling (e.g., compartmental analysis) to distinguish uptake mechanisms. Publish raw datasets and modeling code to facilitate peer validation .

Q. What strategies optimize the iodination efficiency of this compound while minimizing side products?

- Methodological Answer : Optimize reaction parameters via fractional factorial design:

Q. How can in vivo models be adapted to study this compound’s long-term metabolic effects?

- Methodological Answer : For longitudinal studies (e.g., cancer therapy), use xenograft models with serial imaging (SPECT/CT) to track biodistribution. Sacrifice cohorts at intervals (e.g., 7, 14, 28 days) to assess:

- Radiolytic damage: Histopathology (H&E staining) and oxidative stress markers (e.g., malondialdehyde).

- Metabolic impact: Bone remodeling markers (TRAP/ALP activity) to detect off-target effects, as seen in H1299 xenograft models .

Data Contradiction and Synthesis Challenges

Q. Why do pharmacokinetic studies of this compound report inconsistent half-lives?

- Methodological Answer : Discrepancies stem from differences in assay sensitivity (e.g., gamma counting vs. autoradiography) or biological matrices (plasma vs. tissue homogenates). Harmonize methods by:

- Using ultracentrifugation to isolate plasma fractions.

- Normalizing data to total protein content (Bradford assay).

- Reporting both biological and effective half-lives, with decay correction for I-125 .

Q. What experimental approaches mitigate radiolytic degradation during this compound synthesis?

- Methodological Answer : Radiolysis is exacerbated by high-specific-activity I-125. Mitigation strategies include:

- Adding stabilizers (e.g., ascorbic acid) to scavenge free radicals.

- Conducting synthesis at lower activity concentrations (<1 mCi/mL).

- Storing aliquots at -80°C in amber vials to reduce light/heat exposure. Validate stability via accelerated aging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.